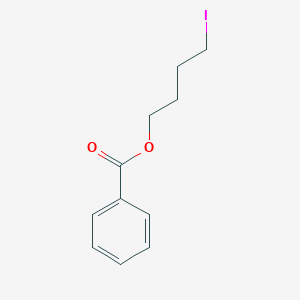

4-Iodobutyl benzoate

Overview

Description

4-Iodobutyl benzoate is a chemical compound with the CAS Number: 19097-44-0 . It has a molecular weight of 304.13 and its IUPAC name is 4-iodobutyl benzoate . It is in liquid form at room temperature .

Synthesis Analysis

The synthesis of 4-Iodobutyl benzoate involves a multi-step reaction . The first step involves the reaction of iodine with dichloromethane (CH2Cl2) for 0.5 hours at 20°C . The second step involves the reaction of the product from the first step with samarium triiodide and dichloromethane for 1.2 hours at 20°C .Molecular Structure Analysis

The InChI code for 4-Iodobutyl benzoate is1S/C11H13IO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis

4-Iodobutyl benzoate is a liquid at room temperature . It has a molecular weight of 304.13 and its IUPAC name is 4-iodobutyl benzoate .Scientific Research Applications

Protease Inhibition

4-Iodobutyl benzoate works by inhibiting proteolytic enzymes through binding to their active sites . This property makes it useful in research related to protease function and regulation.

Treatment of Inflammatory Bowel Disease

4-Iodobutyl benzoate is a metabolite of the drug amide and is used in the treatment of inflammatory bowel disease . It can be used in research to understand the pathophysiology of inflammatory bowel disease and to develop new treatments.

Treatment of Degenerative Diseases

4-Iodobutyl benzoate is also used in the treatment of degenerative diseases . It can be used in research to understand the mechanisms of degenerative diseases and to develop new therapeutic strategies.

Antibacterial Activity

4-Iodobutyl benzoate has been shown to inhibit the structural integrity of bacterial cells in culture by binding to calcium carbonate . This property makes it useful in research related to bacterial pathogenesis and antibiotic development.

Enhancement of Antibiotic Efficacy

4-Iodobutyl benzoate binds to the enzyme inhibitors that are produced by bacteria, causing them to lose their activity . This allows other drugs that would otherwise be ineffective against these bacteria because they do not reach their targets, such as alkylthio group antibiotics, to work more effectively . This property can be used in research to enhance the efficacy of existing antibiotics.

Chemical Synthesis

4-Iodobutyl benzoate is structurally related to bicyclic heterocycles such as indole and indoline . This structural similarity makes it useful in the synthesis of these and related compounds.

Safety and Hazards

The safety information for 4-Iodobutyl benzoate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

The primary target of 4-Iodobutyl benzoate is proteolytic enzymes . These enzymes play a crucial role in various biological processes, including digestion, immune response, and cell cycle progression .

Mode of Action

4-Iodobutyl benzoate interacts with its targets by binding to the active sites of proteolytic enzymes . This binding inhibits the enzymes, preventing them from catalyzing the breakdown of proteins .

Biochemical Pathways

The inhibition of proteolytic enzymes by 4-Iodobutyl benzoate affects several biochemical pathways. Notably, it disrupts the structural integrity of bacterial cells in culture by binding to calcium carbonate . This action can lead to the loss of activity of enzyme inhibitors produced by bacteria .

Result of Action

The binding of 4-Iodobutyl benzoate to proteolytic enzymes and calcium carbonate in bacterial cells leads to a loss of structural integrity in these cells . This disruption allows other drugs, such as alkylthio group antibiotics, to work more effectively against these bacteria .

properties

IUPAC Name |

4-iodobutyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPUIKNICYCXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300915 | |

| Record name | 4-iodobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodobutyl benzoate | |

CAS RN |

19097-44-0 | |

| Record name | NSC139995 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-Iodobutyl benzoate in the synthesis of fusicoccin H aglycone?

A: 4-Iodobutyl benzoate plays a crucial role in constructing the A/B ring fragment of fusicoccin H aglycone. The research paper describes its use in a regiospecific alkylation reaction with a symmetrical cyclo-octanedione (compound 4) []. This alkylation introduces a key side chain to the cyclo-octanedione, which is then further modified through a series of transformations to yield the desired A/B fragment (compound 16) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)